molecular formula C9H6BrFN2O B13539036 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine

5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine

Cat. No.: B13539036
M. Wt: 257.06 g/mol
InChI Key: HTCJUOBZQIDRCH-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine: is a five-membered heterocyclic molecule. It belongs to the isoxazole family, which plays a crucial role in drug discovery due to its prevalence in commercially available drugs . The compound’s structure consists of a bromine-substituted phenyl ring fused to an isoxazole ring, with a fluorine atom at the para position.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable approach involves metal-free methods to address the limitations associated with metal-catalyzed reactions. These drawbacks include high costs, toxicity, waste generation, and separation challenges .

Reaction Conditions:: The metal-free synthesis of 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine typically involves cycloaddition reactions. specific conditions may vary based on the chosen route.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often employ efficient synthetic strategies to access this compound.

Chemical Reactions Analysis

Reactivity:: 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine can undergo various reactions, including:

    Cycloadditions: Formation of the isoxazole ring via (3 + 2) cycloaddition reactions.

    Substitutions: Substitution reactions at the phenyl ring.

    Functional Group Transformations: Oxidation, reduction, and other functional group modifications.

Common Reagents::

    Bromine and Fluorine Sources: For halogenation.

    Base and Acid Catalysts: To facilitate cyclization.

    Hydrogenation Catalysts: For reduction.

Major Products:: The primary product is this compound itself, but byproducts may also form.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Pharmacophore Design: Incorporation into drug candidates.

Biology and Medicine::

    Drug Discovery: Exploration of its pharmacological properties.

    Biological Assays: Testing its effects on cellular targets.

Industry::

    Fine Chemicals:

Mechanism of Action

The precise mechanism by which 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, it shares similarities with other isoxazoles. Notable related compounds include 3-aminomethylisoxazole and 5-aminoisoxazole .

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

HTCJUOBZQIDRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=NO2)N

Origin of Product

United States

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